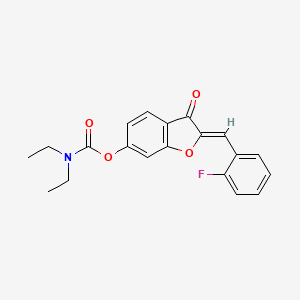

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Description

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic aurone analog characterized by a benzofuran-3(2H)-one scaffold substituted with a 2-fluorobenzylidene group at the C2 position and a diethylcarbamate functional group at the C6 position.

Properties

IUPAC Name |

[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4/c1-3-22(4-2)20(24)25-14-9-10-15-17(12-14)26-18(19(15)23)11-13-7-5-6-8-16(13)21/h5-12H,3-4H2,1-2H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXRYXOHGDUNCB-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzofuran core with a fluorobenzylidene moiety and a diethylcarbamate group, which contributes to its biological properties. The IUPAC name is [(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate. Its molecular formula is with a molecular weight of 345.35 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | [(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate |

| Molecular Formula | |

| Molecular Weight | 345.35 g/mol |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the condensation of 2-fluorobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran under basic conditions. This reaction can be performed using sodium hydroxide or potassium carbonate in solvents such as ethanol or methanol at room temperature or slightly elevated temperatures.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The fluorobenzylidene moiety enhances binding affinity to specific enzymes or receptors, potentially modulating biological pathways involved in disease processes. This interaction may lead to inhibition or activation of certain enzymes, thus influencing cellular functions and signaling pathways .

Anticancer Properties

Recent studies have indicated that fluorinated compounds exhibit potent cytotoxic effects against various cancer cell lines. For instance, derivatives similar to (Z)-2-(2-fluorobenzylidene)-3-oxo have shown significant inhibition of glycolysis in glioblastoma multiforme (GBM) cells, making them promising candidates for cancer treatment . The mechanism involves the compound's ability to inhibit hexokinase activity, which is crucial for cancer cell metabolism.

Antimicrobial Activity

Preliminary research suggests that this compound may possess antimicrobial properties. In vitro studies are needed to evaluate its efficacy against various bacterial and fungal strains. The presence of the fluorine atom may enhance its interaction with microbial targets, potentially leading to increased antimicrobial potency.

Anti-inflammatory Effects

There is emerging evidence that compounds with similar structures exhibit anti-inflammatory activities. These effects could be attributed to the modulation of inflammatory pathways through the inhibition of specific enzymes involved in inflammation, such as cyclooxygenases or lipoxygenases .

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluating fluorinated derivatives revealed that modifications at the C-2 position significantly enhanced cytotoxicity in hypoxic conditions typical of tumor microenvironments. The IC50 values for these derivatives were markedly lower than those for non-fluorinated counterparts, indicating improved efficacy in targeting cancer cells .

- Inhibition of Glycolysis : Research on halogenated analogs demonstrated that these compounds could effectively inhibit glycolysis in GBM cells by targeting hexokinase II. This inhibition was more pronounced under hypoxic conditions, suggesting a potential therapeutic strategy for aggressive cancers characterized by altered metabolism .

Comparison with Similar Compounds

Structural Insights :

- C2 Substituents: The 2-fluorobenzylidene group in the target compound likely enhances electron-withdrawing effects and hydrophobic interactions compared to non-fluorinated analogs (e.g., 5a’s indole group). Fluorine’s small size and high electronegativity may optimize tubulin binding .

- C6 Substituents : The diethylcarbamate group replaces traditional hydroxyl or ester moieties (e.g., A3’s acetate), reducing susceptibility to esterase-mediated hydrolysis and extending plasma half-life .

Mechanistic and Pharmacokinetic Profiles

- Tubulin Binding : Molecular docking confirms 5a’s interaction with the colchicine-binding site, a mechanism likely shared by the target compound due to structural homology .

- Metabolic Stability : Diethylcarbamate derivatives resist enzymatic degradation better than ester-containing analogs (e.g., A3’s acetate), suggesting enhanced in vivo persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.